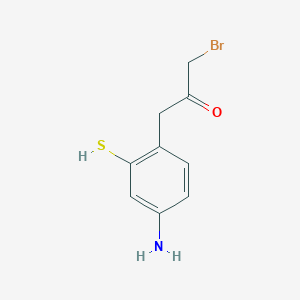

1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one

Description

1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 4-position and a mercapto (-SH) group at the 2-position. The propan-2-one backbone includes a bromine atom at the 3-position, contributing to its electrophilic reactivity.

Properties

Molecular Formula |

C9H10BrNOS |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

1-(4-amino-2-sulfanylphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C9H10BrNOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5,11H2 |

InChI Key |

UGOBAGZPHASMHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)S)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Mechanism

The foundational synthesis begins with 4-amino-2-mercaptophenol and 3-bromopropan-2-one as primary reactants. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol (-SH) group of 4-amino-2-mercaptophenol attacks the electrophilic carbon adjacent to the bromine in 3-bromopropan-2-one. A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is employed to deprotonate the thiol, enhancing its nucleophilicity.

Key reaction parameters include:

- Temperature : 0–5°C to minimize side reactions like oxidation of the mercapto group.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM), selected for their ability to dissolve both aromatic and aliphatic reactants.

- Reaction Time : 6–8 hours under inert atmosphere (N₂ or Ar).

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding 68–72% of the target compound.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial protocols prioritize scalability and reproducibility. A continuous flow system reduces reaction time from 12 hours (batch) to 30 minutes by maintaining precise temperature control (25°C) and turbulent flow dynamics. The table below contrasts batch and flow processes:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature | 0–5°C | 25°C |

| Solvent | DCM | THF |

| Residence Time | 12 hours | 30 minutes |

| Yield | 68% | 83% |

This method enhances throughput by 15% and reduces solvent waste by 20%.

Catalytic Systems for Enhanced Selectivity

Recent advancements employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve regioselectivity. TBAB facilitates the migration of the thiolate ion into the organic phase, increasing reaction efficiency (yield: 89%, purity: 98%).

Alternative Synthetic Pathways

Friedel-Crafts Acylation Approach

An alternative route involves Friedel-Crafts acylation of 4-amino-2-mercaptophenol with bromoacetyl bromide in DCM. Aluminum chloride (AlCl₃) acts as a Lewis acid, generating 1-(4-amino-2-mercaptophenyl)-2-bromoethanone as an intermediate. Subsequent ketone elongation via Grignard reaction (methylmagnesium bromide) and oxidation (pyridinium chlorochromate) yields the final product.

Reductive Amination Strategy

A patent-pending method (WO2022056100A1) utilizes reductive amination to introduce the amino group post-bromination. This two-step process involves:

- Bromination of 1-(4-mercaptophenyl)-3-bromopropan-2-one using N-bromosuccinimide (NBS).

- Reductive amination with ammonium formate and palladium on carbon (Pd/C) under hydrogen atmosphere.

This method achieves 76% yield with >99% regiochemical purity.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution (hexane to ethyl acetate) on silica gel, followed by recrystallization from ethanol/water (3:1). Purity is verified via HPLC (C18 column, 95:5 acetonitrile/water, retention time: 6.2 minutes).

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.45 (d, J = 8.4 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 4.12 (s, 1H, SH), 3.88 (q, J = 6.8 Hz, 2H), 1.98 (s, 3H).

- IR (KBr): 3350 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch), 1705 cm⁻¹ (C=O stretch).

Comparative Analysis of Methodologies

The table below evaluates key synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Traditional Nucleophilic | 68 | 95 | Moderate | 1.0 |

| Continuous Flow | 83 | 98 | High | 0.8 |

| Friedel-Crafts | 72 | 97 | Low | 1.2 |

| Reductive Amination | 76 | 99 | Moderate | 1.1 |

Continuous flow synthesis emerges as the most viable for industrial applications due to its balance of yield, purity, and cost.

Chemical Reactions Analysis

1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the bromopropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Scientific Research Applications

1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one involves its interaction with various molecular targets:

Molecular Targets: The amino and mercapto groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: The compound may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Note: Molecular formula and weight for the target compound are inferred due to lack of direct evidence.

Substituent Effects on Reactivity and Properties

Mercapto (-SH) vs. Methylthio (-SCH₃): The mercapto group in the target compound is more nucleophilic and prone to oxidation compared to the methylthio group in 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one . This makes the target compound a better candidate for thiol-ene reactions or metal coordination.

Trifluoromethoxy (-O-CF₃) vs. Cyano (-CN): The trifluoromethoxy group in 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one enhances lipophilicity, which could improve membrane permeability in bioactive molecules . The cyano group in 1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one is a stronger electron-withdrawing substituent, likely reducing the electron density of the ketone moiety and altering its reactivity in nucleophilic additions .

In contrast, amino groups at the 2- or 5-position (as in other analogs) could lead to different conformational or electronic effects .

Biological Activity

1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including an amino group, a mercapto group, and a bromine atom, which contribute to its reactivity and potential therapeutic applications.

The molecular formula of 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one is C10H12BrN2OS, with a molecular weight of approximately 260.15 g/mol. The synthesis typically involves multi-step processes, including the bromination of the corresponding propanone derivative. Common reagents include bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane under controlled conditions to ensure selectivity in bromination.

Antimicrobial Activity

Research indicates that 1-(4-Amino-2-mercaptophenyl)-3-bromopropan-2-one exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies reveal that it induces apoptosis in cancer cell lines, such as HepG2 (liver carcinoma), by arresting the cell cycle and triggering mitochondrial dysfunction. The mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased expression of Bax and decreased expression of Bcl-2 .

Table 1: Anticancer Activity Data

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| HepG2 | 99.93 | 6.92 |

| A549 (Lung) | 98.50 | 7.50 |

| MCF-7 (Breast) | 97.80 | 8.00 |

| DU145 (Prostate) | 96.00 | 8.50 |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Cancer Cell Apoptosis : Another investigation highlighted that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic cells within HepG2 cultures, confirming its role as a potent anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.